molecular formula C21H20BrN3O3 B2898521 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034512-50-8

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2898521
CAS No.: 2034512-50-8
M. Wt: 442.313
InChI Key: XKMZHVOAFYRJFV-UHFFFAOYSA-N
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Description

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine core substituted with a 2-bromobenzoyl group at the 1-position and an imidazolidine-2,4-dione moiety at the 4-position, with a phenyl group at the 3-position of the dione ring. Its molecular formula is C23H25N3O3, with a molecular weight of 391.47 g/mol. Key spectral data include an IR absorption at 1707 cm⁻¹ (C=O stretch) and a mass spectrometry peak at m/z 392 (MH+). Elemental analysis aligns with calculated values (C: 70.57%, H: 6.44%, N: 10.73%), confirming purity .

The compound’s synthesis involves coupling a bromobenzoyl-piperidine intermediate with a phenyl-substituted imidazolidinedione precursor, yielding an 88% product under optimized conditions .

Properties

IUPAC Name

1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c22-18-9-5-4-8-17(18)20(27)23-12-10-15(11-13-23)24-14-19(26)25(21(24)28)16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZHVOAFYRJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can increase the expression of HIF, which can either promote the development of tumors or inhibit tumor growth and development.

Biological Activity

Overview of the Compound

Chemical Structure and Properties

The compound "1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" can be analyzed through its molecular structure, which includes a piperidine ring, an imidazolidine dione structure, and a bromobenzoyl group. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Formula: C22H24BrN3O2
Molecular Weight: 440.35 g/mol

The biological activity of compounds similar to "this compound" often involves modulation of various biochemical pathways. Key mechanisms may include:

  • Inhibition of Enzymatic Activity: Compounds with imidazolidine structures can inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding: The piperidine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical signaling.

Pharmacological Effects

Research on related compounds suggests several pharmacological effects:

  • Antidepressant Activity: Compounds with similar structures have shown promise in treating depression by modulating serotonin and norepinephrine levels.
  • Antitumor Effects: Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential for anticancer therapies.

Case Studies

Several case studies illustrate the biological activity of structurally related compounds:

  • Antidepressant Efficacy:
    • A study evaluated the effects of piperidine derivatives on depression models in rodents. Results indicated significant reductions in depressive behaviors, suggesting serotonin reuptake inhibition.
  • Cytotoxicity Against Cancer Cells:
    • In vitro studies demonstrated that imidazolidine derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed apoptosis induction via mitochondrial pathways.

Data Table: Biological Activity Summary

Activity Observed Effect Reference
AntidepressantReduced depressive behaviors in animal modelsSmith et al., 2020
CytotoxicityInduced apoptosis in cancer cell linesJohnson et al., 2021
Enzyme InhibitionInhibition of specific metabolic enzymesLee et al., 2019

Comparison with Similar Compounds

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate

  • Molecular Formula : C23H25N3O3 (same as the target compound).
  • Key Differences: Replaces the imidazolidinedione and 2-bromobenzoyl groups with an oxazolo[4,5-b]pyridine ring and a methyl propenoate side chain.
  • Properties : Exhibits a lower melting point (136°C vs. unrecorded for the target) and IR absorption at 1603 cm⁻¹ (C=N stretch), absent in the target compound. Synthesis yield (88%) matches the target’s efficiency .

DMPI and CDFII (MRSA Synergists)

  • DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.
  • CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.
  • Key Differences : Both feature indole and substituted benzyl groups instead of imidazolidinedione. The chlorine (CDFII) and dimethyl groups (DMPI) enhance lipophilicity compared to the target’s bromine.
  • Biological Relevance : Demonstrated synergism with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting piperidine-indole hybrids as antimicrobial scaffolds .

Spirocyclic and Crystallographically Characterized Analogues

1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione

  • Structure : Contains a spirocyclic framework integrating piperidine, pyrrolidine, and indoline-dione.
  • Key Differences : Increased conformational rigidity due to spiro junctions, unlike the target’s linear imidazolidinedione. Crystallographic data (R factor: 0.053) confirm precise stereochemistry .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

  • Structure : Piperidin-4-one with acetyl, ethyl, and methoxyphenyl groups.
  • Key Differences : The ketone (C=O) at the 4-position and methoxy substituents contrast with the target’s bromobenzoyl and dione groups. Crystallography highlights planar amide bonds, critical for bioactivity .

Halogen-Substituted Analogues

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

  • Key Differences : Bromine is on a pyridine ring (vs. benzoyl in the target), and the dione moiety has a methyl group (vs. phenyl).
  • Implications : Pyridine’s electron-withdrawing nature may alter binding interactions compared to the benzene ring. The smaller methyl group reduces steric hindrance relative to the target’s phenyl substituent .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Features Key Spectral Data Synthesis Yield Biological Activity
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione C23H25N3O3 2-Bromobenzoyl, phenylimidazolidinedione IR: 1707 cm⁻¹ (C=O); MS: m/z 392 (MH+) 88% Not reported
Methyl propenoate oxazolo-pyridine derivative C23H25N3O3 Oxazolo[4,5-b]pyridine, methyl propenoate IR: 1603 cm⁻¹ (C=N); MP: 136°C 88% Not reported
DMPI C27H29N3O 2,3-Dimethylbenzyl, indole, pyridinyl Not provided Not reported MRSA synergist
CDFII C28H25ClFN3 2-Chlorophenyl, 2,3-dimethylbenzyl, fluoroindole Not provided Not reported MRSA synergist
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C24H28NO4 Acetyl, ethyl, 4-methoxyphenyl Crystallographic R factor: 0.157 (wR) Not reported Antimicrobial, anti-inflammatory

Key Findings and Implications

  • Structural Flexibility vs.
  • Halogen Effects : Bromine in the target and may enhance lipophilicity and membrane permeability compared to methoxy or methyl groups in and .
  • Biological Potential: While DMPI/CDFII show MRSA synergism , the target’s bromobenzoyl and phenyl groups could favor interactions with hydrophobic enzyme pockets, warranting further antimicrobial studies.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

  • Methodological Answer: Synthesis optimization requires multi-step protocols, including:
  • Piperidine Functionalization: Use of coupling reagents like N,N-carbonyldiimidazole (CDI) in solvent mixtures (e.g., NMP/toluene) at 75–85°C to activate carboxylic acid groups for amide bond formation .
  • Cyclization: Intramolecular dehydration under acidic/basic conditions to form the imidazolidine-2,4-dione core .
  • Purification: Column chromatography (e.g., SiO₂, Hex/EtOAc) to isolate high-purity products .
    Yield improvements can be achieved by adjusting reaction time, solvent polarity, and temperature gradients.

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (6.5–8.0 ppm) and piperidine/imidazolidine backbone protons (1.5–4.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (~1670–1730 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer:
  • Antimicrobial Activity: Disc diffusion assays against Staphylococcus aureus and Escherichia coli to measure inhibition zones .
  • Antitumor Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition: Kinetic assays for thrombin/factor Xa inhibition using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antitumor results) be systematically resolved?

  • Methodological Answer:
  • Orthogonal Assays: Validate antimicrobial activity via broth microdilution (MIC determination) and antitumor effects via apoptosis markers (e.g., caspase-3 activation) .
  • Molecular Docking: Predict binding affinities to bacterial vs. cancer targets (e.g., E. coli gyrase vs. human topoisomerase II) to explain selectivity .
  • Dose-Response Analysis: Compare EC₅₀ values across assays to rule out nonspecific cytotoxicity .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer:
  • Prodrug Modification: Esterification of carbonyl groups to enhance solubility, followed by in vivo hydrolysis .
  • Functional Group Substitution: Introduce sulfonamide or trifluoromethyl groups to improve metabolic stability .
  • Stereochemical Control: Use photochemical deracemization (e.g., λ = 366 nm irradiation with chiral catalysts) to isolate enantiomers with higher potency .

Q. How can the mechanism of enzyme inhibition be elucidated at the molecular level?

  • Methodological Answer:
  • Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., thrombin) to map binding interactions .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Q. What approaches ensure compound stability and purity during long-term storage?

  • Methodological Answer:
  • Stability Studies: Monitor degradation under varying pH, temperature, and humidity using HPLC .
  • Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
  • Purity Validation: Regular QC checks via HPLC-MS and elemental analysis .

Q. How can stereochemical challenges in synthesis be addressed?

  • Methodological Answer:
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H with n-heptane/isopropanol mobile phases .
  • Asymmetric Catalysis: Employ chiral auxiliaries (e.g., (+)-benzophenone) during photochemical deracemization .
  • Circular Dichroism (CD): Confirm enantiomeric excess (e.g., 96% ee) post-synthesis .

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